A Takagi,
K Takada,
K Sai,
J Momma,
Y Aida,
S Suzuki,
K Naitoh,
M Tobe,
R Hasegawa,
Y Kurokawa
PMID: 8821671
DOI:
10.1002/(SICI)1099-1263(199601)16:1<15::AID-JAT288>3.0.CO;2-N
Abstract
Groups of 30 Wistar rats of each sex were treated with 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP) in the diet at levels of 0, 0.03, 0.1 and 0.3% for up to 18 months. In both sexes, survival rates of treated groups were similar to those of the controls. Body weight gain was depressed (0.3% group in males, 0.1 and 0.3% groups in females). Slight anaemia (0.3% groups in both sexes) and increase of blood urea nitrogen (0.3% groups in both sexes) were observed. Histopathologically, vacuolization of the parathyroid gland cells (0.3% group in males and all treated groups in females) and degenerative changes of the kidney (0.1 and 0.3% groups in males) were observed. No neoplastic responses following MBEBP administration were noted. From these results, the no-observed-adverse-effect level (NOAEL) for MBEBP toxicity was estimated as 12 mg kg-1 body wt. day-1 in male rats. In female rats, the lowest-observed-adverse-effect level (LOAEL) was estimated as 15 mg kg-1 body wt. day-1.
A Takagi,
J Momma,
Y Aida,
H Yoshimoto,
M Kaniwa,
Y Suzuki,
Y Nakaji,
Y Kurokawa,
M Tobe
PMID: 3449163
DOI:
Abstract
A Takagi,
N Kawasaki,
J Momma,
Y Aida,
Y Ohno,
R Hasegawa,
Y Kurokawa
PMID: 8474150
DOI:
10.2131/jts.18.49
Abstract
Effects of 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) (MBEBP) on hepatic mitochondrial oxidative phosphorylation in vitro, and on hepatic peroxisomal enzymes activities and microsomal mixed-function oxidase activities were studied. 1. A low concentration of MBEBP, less than 50 microM, increased state 4 respiration and decreased state 3 respiration. However, a higher concentration of MBEBP, greater than 100 microM, acted as a respiratory inhibitor. Therefore, MBEBP was found to act as an uncoupler of oxidative phosphorylation in rat liver mitochondria. 2. MBEBP significantly decreased peroxisomal enzymes, cyanide-insensitive palmitoyl-CoA oxidizing activity and catalase activity in the livers of rats fed 0.2, 1.0 or 5.0% MBEBP for 4 weeks. 3. In microsomal enzyme assay, NADPH cytochrome c reductase activity was significantly increased, however, cytochrome P-450, cytochrome b5 levels, aminopyrine N-demethylase and benzo [a] pyrene hydroxylase activities were not significantly increased in the livers of rats fed 1.0 or 5.0% MBEBP for 4 weeks. The weight loss and the decrease of serum triglyceride level observed in the MBEBP-treated rats seemed to be caused by its uncoupling effects, which might also be the cause of the testicular damage induced by MBEBP.
A Takagi
PMID: 3250641
DOI:
Abstract
S Tanaka,
K Kawashima,
S Nakaura,
S Djajalaksana,
M L Huang,
A Takanaka
PMID: 2636933
DOI:
Abstract
2,2'-Methylenebis (4-ethyl-6-tert-buthylphenol), an antioxidant, was given orally to pregnant Wistar rats by stomach intubation at the dose levels of 187, 375 or 750 mg/kg body weight during days 7 to 17 of gestation, and the effects of the compound on dams and fetal development were examined. In dams at the two higher doses of 375 and 750 mg/kg, toxic signs such as hair fluffing and diarrhoea were observed, and their body weight gain and food consumption were suppressed. Two dams which showed marked diarrhoea in the highest dose group of 750 mg/kg died. However, there was no evidence of fetal malformations attributable to the treatment of the compound in any of the dose group tested, though a slight increase in fetal death was found in the highest dose group. It is concluded that 2,2'-methylenebis (4-ethyl-6-tert-buthylphenol) has a weak lethal effect on fetal development but not a teratogenic effect in the rat.
A Takagi,
J Momma,
Y Aida,
K Takada,
S Suzuki,
K Naitoh,
M Tobe,
R Hasegawa,
Y Kurokawa
PMID: 1280695
DOI:
10.2131/jts.17.135
Abstract
The acute and subchronic toxicity studies on 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) (MBEBP) were conducted using male and female Wistar rats. In acute toxicity test, the LD50 values were estimated to be greater than 10 g/kg BW by oral and intraperitoneal administration in each sex. In subchronic toxicity test, groups of 10 rats of each sex were fed a diet containing 0.2, 1.0 or 5.0% of MBEBP and examined at 4 and 12 weeks. Body weight gain was significantly depressed at doses of 1.0 and 5.0% in both sexes, but the depression in the 1.0% group was severer than that in the 5.0% group in males. Hematological analysis showed slight but significant decrease of hemoglobin in the 1.0 and 5.0% groups of both sexes. Urine analysis showed no remarkable changes in all treated rats of both sexes. In biochemical analysis of serum, decrease of triglyceride level and cholinesterase activity, and increase of amylase activity were observed in treated rats. Histopathologically, testicular atrophy and decrease of spermatogenesis were observed in male rats fed 1.0 or 5.0% MBEBP for 4 and 12 weeks and vacuolization of parathyroid gland cells was observed in female rats fed 1.0 and 5.0% MBEBP for 12 weeks. In subchronic test, the lowest observable adverse effect levels for MBEBP toxicity were estimated to be 171 mg/kg BW/day in male rats and 180 mg/kg BW/day in female rats.